![molecular formula C21H20BrN3OS B11279077 N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B11279077.png)
N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials might include 2-bromo-4-methylaniline, thiomorpholine, and quinoline derivatives. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the bromo and methyl groups.
Amidation: reactions to form the thiomorpholine-4-carbonyl group.
Coupling reactions: to attach the quinoline moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the quinoline ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The bromo group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the bromo position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases, given the biological activity of quinoline derivatives.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The thiomorpholine group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Known for their antimicrobial properties.
Thiourea derivatives: Often used in medicinal chemistry for their biological activities.
Uniqueness
N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H20BrN3OS |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[4-(2-bromo-4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C21H20BrN3OS/c1-14-6-7-19(17(22)12-14)24-20-15-4-2-3-5-18(15)23-13-16(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
InChI Key |
TXMDIBOTUOLHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.